zinc;1-bromo-2-fluorobenzene-4-ide;iodide

Organozinc Reagent Handling Solution Stoichiometry Process Reproducibility

Researchers requiring precise stoichiometry in Negishi cross-coupling often encounter systematic mass errors when substituting regioisomers. 4-Bromo-2-fluorophenylzinc iodide (CAS 352530-44-0, 0.5 M in THF, density 1.016 g/mL) eliminates this variable. • Density-verified: 1.9% mass differential vs. 3-fluoro isomer (1.035 g/mL) corrected at formulation • Patent-precedented: Direct-fit reagent for kinase inhibitor scaffolds per WO2005/7658 A2 (2.0 equiv., Pd(PPh3)4, 65 °C) • Supply reliability: Packaged under argon in resealable bottles; shipped with ice packs to maintain 2-8 °C integrity

Molecular Formula C6H3BrFIZn
Molecular Weight 366.3 g/mol
Cat. No. B12103986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;1-bromo-2-fluorobenzene-4-ide;iodide
Molecular FormulaC6H3BrFIZn
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=[C-]1)F)Br.[Zn+2].[I-]
InChIInChI=1S/C6H3BrF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
InChIKeyYQLPPPGLRYYGTO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluorophenylzinc Iodide: Arylzinc Nucleophile


4-Bromo-2-fluorophenylzinc iodide (CAS 352530-44-0, also cataloged by IUPAC as zinc;1-bromo-2-fluorobenzene-4-ide;iodide) is a functionalized arylzinc halide reagent supplied as a 0.5 M solution in tetrahydrofuran (THF). It features both a bromine atom at the para-position and a fluorine atom at the ortho-position relative to the carbon–zinc bond on the phenyl ring [1]. This compound is a member of the organozinc class of nucleophilic reagents, which are widely employed in palladium- and nickel-catalyzed Negishi cross-coupling reactions for the construction of carbon–carbon bonds with high functional group tolerance . Its ortho-fluorine substituent exerts a strong electron-withdrawing effect that is distinct from its regioisomer, 4-bromo-3-fluorophenylzinc iodide, a factor which can influence the reactivity and selectivity of subsequent transformations.

Organozinc nucleophile for Negishi cross-coupling
Ortho-fluorine regiochemistry for SAR control
Pre-formulated solution for direct synthetic use

Regiochemistry: 4-Bromo-2-fluorophenylzinc Iodide


The position of the halogen substituent on the arylzinc reagent is not trivial; it fundamentally alters the compound's electronic character and physical properties, precluding simple substitution with its closest regioisomer, 4-bromo-3-fluorophenylzinc iodide. A major quantifiable difference is density: the target 2-fluoro isomer has a density of 1.016 g/mL at 25 °C, while the 3-fluoro isomer is reported at 1.035 g/mL [1]. This represents a 1.9% difference in solution density at a given concentration, which directly translates into a 1.9% discrepancy in the mass of active reagent per unit volume dispensed if not corrected for, introducing a systematic error in stoichiometric calculations. Furthermore, the ortho-fluorine substituent exerts a distinct steric and electronic influence on the carbon–zinc bond compared to the meta-substituted analog, which can lead to divergent reaction rates under a given set of catalytic conditions. Substituting one isomer for another without full re-optimization of the coupling step risks significant variation in yield and purity, particularly in scale-up or regulated environments where process reproducibility is paramount.

Regioisomer density mismatch

Solution density differs by ~1.9%, causing systematic mass error if 3-fluoro isomer is used without gravimetric correction.

Electronic environment shift

Ortho- vs meta-fluorine alters coupling reactivity; reaction rates may not transfer directly without re-optimization.

Differentiation Evidence: 4-Bromo-2-fluorophenylzinc Iodide


Solution Density: 2-Fluoro vs. 3-Fluoro Regioisomer

The target 4-bromo-2-fluorophenylzinc iodide (0.5 M in THF) has a certified density of 1.016 g/mL at 25 °C, while its closest commercially available regioisomer, 4-bromo-3-fluorophenylzinc iodide (0.5 M in THF), possesses a density of 1.035 g/mL at 25 °C [1]. Assuming the solutions are dispensed as supplied and not individually re-titrated, this density difference means that for a 1.0 mL volumetric charge, a chemist will introduce 508 mg of the 2-fluoro regioisomer solution vs. 517.5 mg of the 3-fluoro regioisomer solution—a net difference of 9.5 mg, or 1.87% of the total solution mass. Given the molecular weight of the active species (366.3 g/mol), this translates to a systematic error of approximately 1.3 µmol of active organozinc reagent per mL if the two regioisomers are interchanged without adjusting for density.

Solution Density
Head-to-head
1.016 vs 1.035 g/mL
Density calibration required for regioisomer interchange
1.9% mass error if 3-fluoro isomer substituted without adjustment
Organozinc Reagent Handling Solution Stoichiometry Process Reproducibility

Thermal Reaction Window: Regioisomer Comparison

Both 4-bromo-2-fluorophenylzinc iodide and 4-bromo-3-fluorophenylzinc iodide are supplied as 0.5 M solutions in THF, which typically boils at 65 °C at ambient pressure during coupled reactions [1]. While the solution boiling point is dominated by the THF solvent, the identity of the organozinc solute can influence solution vapor pressure and thermal stability profiles. This constraint on the operational temperature window is documented as a class-level property for organozinc halide solutions, which often degrade via β-hydride elimination or homocoupling above this temperature [2]. This shared thermal profile means that both regioisomers can be handled interchangeably in terms of reaction setup, but any attempt to force the coupling at elevated temperatures beyond this limit risks accelerated decomposition. The choice of a specific organozinc reagent must therefore be made on the basis of its reactivity at this defined thermal ceiling, a parameter which can differ between the 2-fluoro and 3-fluoro isomers due to their distinct electronic environments.

Thermal Window
Method context
65 °C (THF bp)
Shared thermal ceiling; decomposition kinetics may differ
Verify coupling rate at this limit for each regioisomer
Reaction Solvent Management Thermal Process Windows Negishi Coupling Optimization

Functional Group Tolerance vs. Grignard Reagents

Arylzinc iodides, as a class, are renowned for their superior functional group tolerance compared to the corresponding Grignard reagents, which is a critical differentiator when selecting a nucleophile for complex, multifunctional substrates. While no direct, intramolecular comparison data is published for this specific compound, a comprehensive review of organozinc chemistry states that organozinc reagents can tolerate a wide range of electrophilic functionalities (e.g., ester, nitrile, halide, and even ketone groups) that would be attacked by the highly basic Grignard reagents . This enhanced chemoselectivity is a quantifiable advantage in terms of process yield: for example, in model systems, attempts to couple a bromoester with an aryl Grignard reagent typically provide <10% of the desired product due to nucleophilic attack on the ester, whereas the corresponding Negishi coupling with an arylzinc halide achieves over 85% yield under optimized conditions . This class-level performance advantage is intrinsic to 4-bromo-2-fluorophenylzinc iodide, enabling its use in multi-step synthetic sequences without the need for protecting group strategies.

Chemoselectivity
Class-level
~75% higher yield vs Grignard (class)
Reported class advantage; data to verify for this reagent
Sources: review; validate with specific electrophilic substrate
Functional Group Tolerance Negishi vs. Grignard Coupling Arylzinc Iodide Selectivity

Patented p38 Kinase Inhibitor Intermediate Synthesis

The critical utility of 4-bromo-2-fluorophenylzinc iodide is concretely demonstrated in the patent literature for the synthesis of p38 kinase inhibitors, an important class of anti-inflammatory drug targets. The patent WO2005/7658 A2 explicitly describes a Negishi coupling step using a 0.5 M THF solution of this exact compound with 4-chloro-8-iodo-quinoline, catalyzed by Pd(PPh3)4 at 65 °C, to produce the advanced intermediate 8-(4-bromo-2-fluoro-phenyl)-4-chloro-quinoline [1]. This procedure employs 2.0 equivalents of the organozinc solution and requires overnight heating, a set of conditions that has been specifically optimized for this regioisomeric reagent. The patent's explicit choice of the 2-fluoro regioisomer over its 3-fluoro analog, both of which were commercially available at the time, provides indirect but strong evidence of a performance advantage in this drug synthesis context.

Patented Synthesis
Supporting evidence
p38 inhibitor intermediate (WO2005/7658)
Supports medicinal chemistry workflow
Negishi coupling with 4-chloro-8-iodoquinoline
Medicinal Chemistry p38 MAP Kinase Inhibitors Negishi Coupling Application

Application Scenarios: 4-Bromo-2-fluorophenylzinc Iodide


p38 Kinase Inhibitor Biaryl Scaffold Synthesis

As established by the patented synthesis in WO2005/7658 A2, this compound is the reagent of choice for introducing a 4-bromo-2-fluorophenyl moiety onto heteroaryl halides to generate advanced intermediates for kinase inhibitor programs [1]. Its reliable performance under the defined Negishi conditions (2.0 equiv. organozinc, 10 mol% Pd(PPh3)4, THF, 65 °C) makes it a direct-fit reagent for this specific medicinal chemistry application, eliminating the need for de novo reaction optimization when the target scaffold matches the patent precedent.

High Stoichiometric Precision Multi-Step Synthesis

In processes where the active reagent mass per unit volume is critical—such as high-throughput parallel synthesis or continuous flow manufacturing—the documented density of 1.016 g/mL for this reagent must be used for gravimetric calibration [1]. This scenario is particularly relevant when the alternative 3-fluoro regioisomer (density 1.035 g/mL) is not a suitable substitute without significant recalibration, as the 1.9% mass discrepancy can propagate into statistically significant variations in final product purity across a library of compounds.

Grignard Replacement for Functional Substrates

For substrates containing ester, nitrile, or ketone functionalities, the class-level advantage of organozinc halides over Grignard reagents is well-documented, with yield improvements of approximately 75% in model systems [1]. Procuring this specific arylzinc iodide is therefore the preferred strategy when designing a synthetic route that involves a sensitive electrophile, allowing the coupling step to proceed without protecting group manipulations and thereby shortening the linear sequence.

Ortho-Fluorinated Biaryl Libraries for SAR

The ortho-fluorine substituent on the target reagent provides a handle for subsequent nucleophilic aromatic substitution or can serve as an F-label for 19F NMR analysis to monitor reaction progress. When building a library of fluorinated biaryl compounds analogous to those in kinase inhibitor patents [1], this specific isomer enables direct access to the desired substitution pattern without additional fluorination steps, which can be challenging and low-yielding. The choice of the 2-fluoro over the 3-fluoro isomer is thus a strategic procurement decision driven by the target SAR landscape.

Application
Selection Property
Validation Focus
p38 kinase inhibitor intermediate synthesis
Patented Negishi protocol
Yield and purity with heteroaryl halide coupling
High-precision multi-step synthesis
Certified solution density
Gravimetric calibration for stoichiometric control
Functional group-tolerant coupling
Organozinc chemoselectivity
Tolerance to ester, nitrile, ketone groups
Ortho-fluorinated biaryl SAR library
Ortho-fluorine regiochemistry
19F NMR monitoring and SAR mapping
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